2-(Cyclopropylamino)-1,3-thiazole-4-carboxylic acid

Description

Chemical Identity and Nomenclature

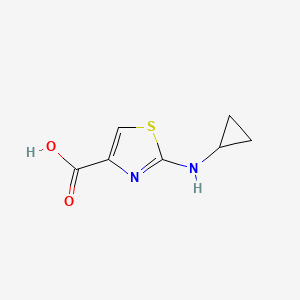

2-(Cyclopropylamino)-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound characterized by a thiazole core with specific functional group substitutions. The compound is identified by the Chemical Abstracts Service (CAS) Registry Number 1189749-75-4. It possesses a molecular formula of C₇H₈N₂O₂S with a molecular weight of 184.22 g/mol.

The structure consists of a five-membered thiazole ring containing one sulfur atom and one nitrogen atom in a 1,3-arrangement. The cyclopropylamino group is attached at the C-2 position of the thiazole ring, while the carboxylic acid functionality occupies the C-4 position. This arrangement creates a molecule with both hydrogen bond donor and acceptor capabilities.

The compound can be described using several chemical identifiers:

| Identifier Type | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₈N₂O₂S |

| Molecular Weight | 184.22 g/mol |

| InChI | InChI=1S/C7H8N2O2S/c10-6(11)5-3-12-7(9-5)8-4-1-2-4/h3-4H,1-2H2,(H,8,9)(H,10,11) |

| InChI Key | UDCFYQZUJUDUKW-UHFFFAOYSA-N |

| SMILES | OC(=O)C1=CSC(NC2CC2)=N1 |

The structure belongs to the broader category of 2-aminothiazole derivatives, with the distinctive feature of bearing both a cyclopropylamino substituent and a carboxylic acid functional group. These structural elements contribute significantly to its chemical behavior and potential applications.

Historical Development and Discovery

While the specific discovery date of this compound is not explicitly documented in the available literature, understanding the historical context of thiazole chemistry provides valuable insights into its development.

The foundational work in thiazole chemistry began on November 18, 1887, when Arthur Rudolf Hantzsch and his collaborator J. H. Weber published their groundbreaking paper "Ueber Verbindungen des Thiazoles," officially documenting the thiazole ring system. Hantzsch defined thiazoles as "substances containing nitrogen and sulfur in a ring-shaped bond". This pioneering work established thiazole as an important heterocyclic system and laid the groundwork for all subsequent thiazole chemistry.

The classical method for thiazole synthesis, now known as the Hantzsch thiazole synthesis, involves the condensation of α-haloketones or α-haloaldehydes with thioamides. This synthetic approach has been fundamental to the development of numerous thiazole derivatives over the past century.

Another significant advancement came in 1947 with the Cook–Heilbron thiazole synthesis, developed by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy. This method enabled the formation of 5-aminothiazoles through the reaction of α-aminonitriles or aminocyanoacetates with various sulfur-containing compounds, marking one of the first efficient routes to aminothiazoles.

The development of functionalized thiazoles like this compound likely emerged from continued research into modified thiazole structures with enhanced properties. The incorporation of the cyclopropylamino group at the C-2 position represents a specialized modification of the basic 2-aminothiazole framework, while the carboxylic acid at position 4 adds further functionality.

Historical developments in thiazole chemistry have consistently demonstrated the versatility of this heterocyclic system, with each new substitution pattern expanding the potential applications of these compounds in various fields of chemistry.

Significance in Heterocyclic Chemistry

This compound occupies an important position in heterocyclic chemistry due to its unique structural features and the general significance of thiazole derivatives in various applications.

The thiazole ring itself is noteworthy for its aromatic character, which is evidenced by the ¹H Nuclear Magnetic Resonance (NMR) chemical shifts of the ring protons that typically absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current. The electronic distribution within the thiazole ring creates specific reactivity patterns, with C-5 being the primary site for electrophilic substitution and C-2 being susceptible to deprotonation.

The 2-aminothiazole motif found in this compound is particularly significant in heterocyclic chemistry. As described in scientific literature, the thiazole scaffold represents "a versatile building block for lead generation, and is readily accessible for subsequent lead optimization through chemical derivatization". The amino substituent at position 2 enhances this versatility by providing additional sites for chemical modification and interaction.

The significance of thiazole derivatives in heterocyclic chemistry is further emphasized by their presence in natural products and biologically important molecules. Perhaps the most notable example is thiamine (vitamin B₁), which contains a thiazole ring as a key structural component. This natural occurrence underscores the relevance of thiazole chemistry in biological systems.

The carboxylic acid functionality at position 4 of this compound provides an important handle for further chemical transformations. Carboxylic acids can participate in numerous reactions including esterification, amide formation, and decarboxylation, making this compound potentially valuable as a synthetic intermediate in the preparation of more complex heterocyclic structures.

The unique combination of the cyclopropylamino group and carboxylic acid function on the thiazole core creates a compound with distinctive chemical properties. The cyclopropyl ring introduces conformational constraints and unique electronic properties that can influence the overall reactivity and behavior of the molecule. This specific substitution pattern represents an interesting variation in the extensive family of functionalized thiazoles.

From a synthetic perspective, compounds like this compound can serve as important building blocks in the construction of more complex molecular architectures. The functional groups present provide opportunities for selective modifications and transformations, potentially leading to diverse heterocyclic systems with applications across various fields of chemistry.

Propriétés

IUPAC Name |

2-(cyclopropylamino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c10-6(11)5-3-12-7(9-5)8-4-1-2-4/h3-4H,1-2H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCFYQZUJUDUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization of Precursors Containing Cyclopropylamine and Carboxylic Acid Moieties

A common synthetic approach to 2-substituted thiazole-4-carboxylic acids involves the cyclization of precursors that contain both the amino substituent and the carboxylic acid functionality. For the cyclopropylamino derivative, the key step is the condensation of cyclopropylamine with a suitable thiazole precursor or its equivalent.

Typical Reaction Conditions:

The reaction is often conducted in the presence of a base (e.g., sodium hydroxide) and a solvent such as ethanol or acetic acid. Heating the reaction mixture promotes cyclization to form the thiazole ring. Acidification of the reaction mixture post-cyclization yields the carboxylic acid product.Example from Analogous Compounds:

For 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid, synthesis involves reacting cyclopentylamine with a thiazole derivative under controlled conditions, followed by purification steps like recrystallization or chromatography to achieve high purity.

One-Pot Cyclodehydration Using Polyphosphate Ester (PPE)

A novel and efficient method for synthesizing nitrogen-containing heterocycles such as 1,3-thiazoles and related thiadiazoles involves the use of polyphosphate ester (PPE) as a cyclodehydrating agent.

Mechanism:

The reaction proceeds via initial salt formation between the amine (cyclopropylamine or thiosemicarbazide) and the carboxylic acid, followed by PPE-mediated dehydration and cyclization to form the thiazole ring.Advantages:

This method avoids toxic reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), operates under mild conditions (temperature below 85 °C), and can be performed in a one-pot manner, increasing efficiency and safety.Reaction Conditions:

Typically, a mixture of the carboxylic acid precursor, cyclopropylamine or a related amine, PPE (in excess, e.g., 20 g PPE per 5 mmol acid), and a solvent such as chloroform is refluxed for several hours (e.g., 10 h). After completion, the mixture is neutralized and the product isolated by filtration and washing.Applicability:

This approach has been successfully applied to synthesize various 2-amino-1,3,4-thiadiazoles and is expected to be adaptable for 2-(Cyclopropylamino)-1,3-thiazole-4-carboxylic acid due to structural similarities.

Coupling Reactions via Activated Carboxylic Acid Intermediates

Another synthetic strategy involves activating the carboxylic acid moiety of the thiazole ring precursor, followed by coupling with cyclopropylamine.

Activation Methods:

Using coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or similar agents to form an activated ester or amide intermediate.Subsequent Amination:

The activated intermediate is then reacted with cyclopropylamine to introduce the amino substituent at the 2-position.Example:

In pyrimidine carboxamide synthesis, coupling of chlorinated carboxylic acid derivatives with amines using HATU has been demonstrated, followed by nucleophilic substitution to install the amino group. This methodology can be adapted for thiazole derivatives.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations/Notes |

|---|---|---|---|

| Cyclization of amine and thiazole precursors | Cyclopropylamine, base (NaOH), ethanol, heating | Straightforward, classical approach | May require purification; moderate yields |

| One-pot cyclodehydration using PPE | Polyphosphate ester, chloroform, reflux <85 °C | Mild, avoids toxic reagents, one-pot synthesis | Requires excess PPE; solubility considerations |

| Coupling via activated carboxylic acid | HATU or similar coupling reagent, cyclopropylamine | High specificity, suitable for complex substrates | More steps, requires activated intermediates |

Analytical and Purification Considerations

Purity Confirmation:

Structural identity and purity are confirmed by melting point analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For example, NMR helps verify the presence of the cyclopropylamino substituent and the thiazole ring protons, while MS confirms molecular weight.Purification Techniques:

Recrystallization and column chromatography are commonly employed to isolate the target compound with high purity.

Research Findings and Optimization Notes

The stoichiometric ratio of amine to precursor is critical; slight excess of amine (e.g., 1.1 equivalents) improves yield.

Reaction time optimization (typically 3–10 hours) and temperature control are essential for maximizing product formation and minimizing byproducts.

Solvent choice affects reaction homogeneity and temperature regulation; ethanol and chloroform are commonly used.

PPE-mediated synthesis shows good yields (44–70%) for related heterocycles and is promising for this compound class.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Cyclopropylamino)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted thiazoles or cyclopropylamines.

Applications De Recherche Scientifique

2-(Cyclopropylamino)-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: It may serve as a ligand in biochemical studies or as a probe in molecular biology research.

Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

Industry: It can be utilized in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism by which 2-(Cyclopropylamino)-1,3-thiazole-4-carboxylic acid exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would vary based on the specific context of its use.

Comparaison Avec Des Composés Similaires

Data Tables

Table 1. Physicochemical Properties of Selected Analogues

Activité Biologique

2-(Cyclopropylamino)-1,3-thiazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit antimicrobial properties. Specifically, this compound has shown activity against various bacterial strains. A study demonstrated that compounds with similar thiazole structures inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 20 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or viral replication.

- Cell Membrane Disruption : By integrating into lipid membranes, it could alter membrane integrity and function.

- Signal Transduction Modulation : Interactions with cellular receptors may influence signaling pathways critical for cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli in vitro. The researchers concluded that modifications to the thiazole ring could enhance antimicrobial potency .

Case Study 2: Antiviral Screening

In a screening assay for antiviral activity against HCV, compounds structurally related to this compound were tested. While direct data on this specific compound were not available, related thiazoles showed promising results with IC50 values indicating effective inhibition of viral replication .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(cyclopropylamino)-1,3-thiazole-4-carboxylic acid?

- Methodology : A key precursor is ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate (CAS structure: InChI=1S/C9H12N2O2S/c1-2-13-8(12)7-5-14-9(11-7)10-6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11)) . Hydrolysis of the ester group under acidic or basic conditions (e.g., NaOH/H₂O or H₂SO₄/EtOH) yields the carboxylic acid. Alternative routes include condensation reactions between cyclopropylamine and thiazole intermediates, as seen in analogous syntheses of thiazole-carboxylic acids (e.g., acetic acid/sodium acetate reflux for cyclization) .

Q. Which spectroscopic and computational methods are recommended for characterizing this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm cyclopropyl (δ ~0.5–1.5 ppm for CH₂) and thiazole proton environments (δ ~6.5–8.5 ppm for aromatic protons).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₇H₇N₂O₂S; MW 183.21 g/mol).

- IR : Stretching vibrations for carboxylic acid (O-H ~2500–3300 cm⁻¹, C=O ~1680–1720 cm⁻¹).

- Computational : Density Functional Theory (DFT) to model electronic properties and compare with experimental data (e.g., HOMO-LUMO gaps).

Q. How can researchers validate the purity of this compound during synthesis?

- Quality Control :

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity.

- Melting Point : Compare observed mp with literature values (if available).

- Elemental Analysis : Confirm C, H, N, S composition within ±0.4% of theoretical values.

Advanced Research Questions

Q. What strategies optimize the hydrolysis of ester precursors to improve yield and purity?

- Experimental Design :

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Kinetic Monitoring : In-situ FTIR or LC-MS to track ester cleavage and minimize side reactions (e.g., decarboxylation).

Q. How can crystallographic data discrepancies be resolved for this compound?

- Structural Analysis :

- SHELX Suite : Employ SHELXL for refinement and SHELXD for phase determination, especially with twinned or low-resolution data .

- Validation Tools : Use PLATON to check for missed symmetry and R1/Rfactor consistency.

- Temperature Control : Collect data at low temperatures (100 K) to reduce thermal motion artifacts.

Q. What computational approaches predict the compound’s bioactivity or binding mechanisms?

- In Silico Modeling :

- Molecular Docking : AutoDock Vina to screen against target proteins (e.g., bacterial enzymes or kinases).

- ADMET Prediction : SwissADME to evaluate pharmacokinetic properties (e.g., logP, bioavailability).

- QSAR : Develop quantitative structure-activity relationships using thiazole-carboxylic acid analogs .

Q. How do substituent modifications (e.g., cyclopropyl vs. aryl groups) impact reactivity and stability?

- Comparative Study :

- Synthetic Flexibility : Replace cyclopropylamine with benzofuran-2-ylamine (see InChIKey=NHGSNHLPFXYDOB-UHFFFAOYSA-N ) to assess steric/electronic effects.

- Stability Assays : Accelerated degradation studies (e.g., 40°C/75% RH) to compare shelf-life.

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data for this compound?

- Troubleshooting :

- Solvent Artifacts : Re-acquire NMR in deuterated DMSO to eliminate solvent peak interference.

- Dynamic Effects : Variable-temperature NMR to resolve rotameric or tautomeric equilibria.

- Cross-Validation : Compare IR and MS data with synthetic intermediates to trace impurities.

**What are the limitations of current synthetic methods, and how can they be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.